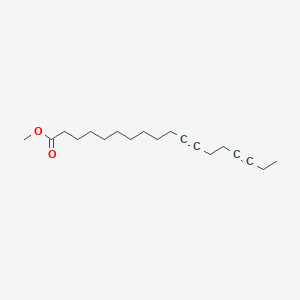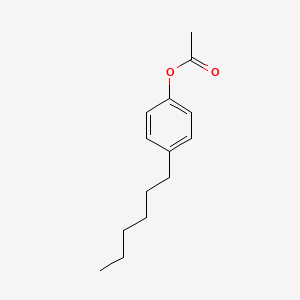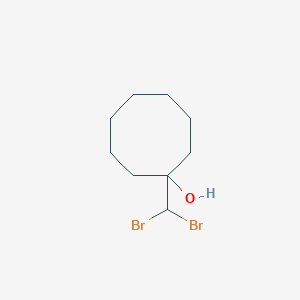
1-(Dibromomethyl)cyclooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibromomethyl)cyclooctan-1-ol is an organic compound with the molecular formula C9H16Br2O It is a derivative of cyclooctanol, where the hydroxyl group is attached to a cyclooctane ring, and the methyl group is substituted with two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)cyclooctan-1-ol can be synthesized through the bromination of cyclooctanol. The process typically involves the following steps:
Bromination of Cyclooctanol: Cyclooctanol is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibromomethyl)cyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as cyclooctanol derivatives with different substituents can be formed.
Elimination Products: Alkenes such as cyclooctene can be produced.
Oxidation Products: Ketones or carboxylic acids derived from cyclooctanol.
Scientific Research Applications
1-(Dibromomethyl)cyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dibromomethyl)cyclooctan-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity:
Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination: The compound can undergo elimination reactions to form double bonds, altering its chemical structure.
Oxidation: The hydroxyl group can be oxidized, leading to changes in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(Dibromomethyl)cyclooctan-1-ol can be compared with other similar compounds such as:
Cyclooctanol: The parent compound, which lacks the bromine substituents.
1-Bromocyclooctanol: A similar compound with only one bromine atom.
Cyclooctanone: The oxidized form of cyclooctanol.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The combination of the cyclooctane ring and the dibromomethyl group makes it a valuable compound for various chemical transformations and research studies.
Properties
CAS No. |
54371-08-3 |
|---|---|
Molecular Formula |
C9H16Br2O |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-(dibromomethyl)cyclooctan-1-ol |
InChI |
InChI=1S/C9H16Br2O/c10-8(11)9(12)6-4-2-1-3-5-7-9/h8,12H,1-7H2 |
InChI Key |
NSMTVXIPIBMZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



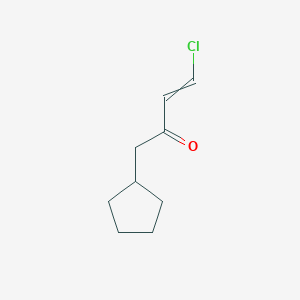
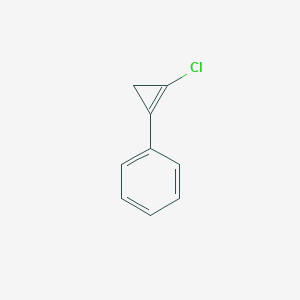
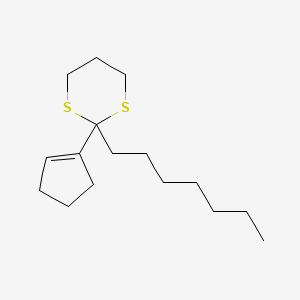
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)

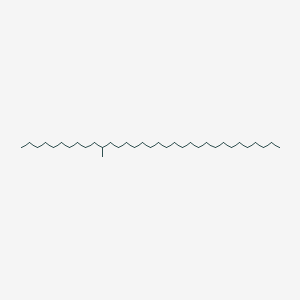
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
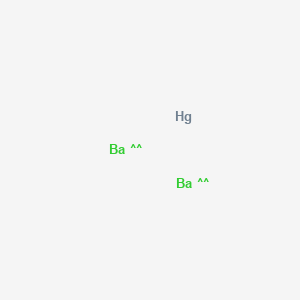
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)

![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
